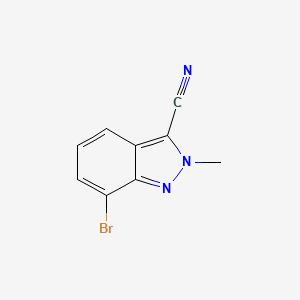

7-溴-2-甲基-2H-吲唑-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-Bromo-2-methyl-2H-indazole-3-carbonitrile” is a chemical compound with the molecular formula C9H6BrN3 . It has an average mass of 236.068 Da and a monoisotopic mass of 234.974503 Da . This compound is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

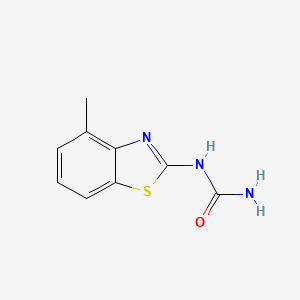

Molecular Structure Analysis

The molecular structure of “7-Bromo-2-methyl-2H-indazole-3-carbonitrile” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains a bromine atom, a methyl group, and a carbonitrile group attached to the indazole core .

科学研究应用

生物活性与合成

吲唑衍生物因其生物活性而备受关注,包括其作为各种酶的抑制剂的作用。例如,硝基吲唑化合物已被合成和表征,通过分子间相互作用表现出显着的生物活性 (Cabildo et al., 2011)。此类化合物,包括具有溴取代基的化合物,已显示出对一氧化氮合酶的效力,表明具有潜在的治疗应用 (Bland-Ward & Moore, 1995).

对 7-取代吲唑的进一步研究揭示了它们对一氧化氮合酶的抑制作用,特定的修饰增强了它们的抑制潜力。这包括化合物,其中额外的取代基,例如溴原子,显着增加了它们的生物活性 (Cottyn et al., 2008).

抗氧化剂和 α-葡萄糖苷酶抑制作用

某些 7-碳取代 5-溴-3-甲基吲唑的抗氧化剂潜力和 α-葡萄糖苷酶抑制作用已被评估,表明在这些领域的显着活性。这表明在管理氧化应激相关疾病和糖尿病方面具有潜在的应用 (Mphahlele et al., 2020).

合成与化学反应性

吲唑衍生物的合成及其化学反应性已被广泛研究,为在各个领域具有潜在应用的新型化合物的开发奠定了基础。例如,区域选择性氢脱卤和铃木偶联反应已被用于修饰异噻唑和吲唑化合物,展示了这些骨架在化学合成中的多功能性 (Ioannidou & Koutentis, 2011).

作用机制

Target of Action

Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .

Biochemical Pathways

Given the wide range of biological activities associated with indazole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.

Result of Action

Given the range of biological activities associated with indazole derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

7-bromo-2-methylindazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c1-13-8(5-11)6-3-2-4-7(10)9(6)12-13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUKUTKTSWQBGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=C(C2=N1)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methyl-2H-indazole-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,2S)-2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl](/img/no-structure.png)